molecular formula C11H13N3O3S B12564995 (NZ)-4-amino-N-(5-methyl-6H-oxazin-3-ylidene)benzenesulfonamide

(NZ)-4-amino-N-(5-methyl-6H-oxazin-3-ylidene)benzenesulfonamide

Cat. No.: B12564995
M. Wt: 267.31 g/mol
InChI Key: NIEUIHBLVTWRIS-UHFFFAOYSA-N
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Description

(NZ)-4-amino-N-(5-methyl-6H-oxazin-3-ylidene)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a unique oxazine ring, which may contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-4-amino-N-(5-methyl-6H-oxazin-3-ylidene)benzenesulfonamide typically involves the following steps:

    Formation of the Oxazine Ring: The oxazine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carbonyl compound, under acidic or basic conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the oxazine derivative with a sulfonyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the oxazine ring or the sulfonamide group, potentially yielding amine or thiol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the oxazine ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., solvents, temperature).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonamides.

    Medicine: Potential antimicrobial or anticancer agent due to its sulfonamide moiety.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (NZ)-4-amino-N-(5-methyl-6H-oxazin-3-ylidene)benzenesulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to inhibition of enzyme activity. The oxazine ring may enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.

    Oxazine Derivatives: Compounds containing the oxazine ring, used in various chemical and biological applications.

Uniqueness

(NZ)-4-amino-N-(5-methyl-6H-oxazin-3-ylidene)benzenesulfonamide is unique due to the presence of both the sulfonamide and oxazine moieties, which may confer distinct chemical reactivity and biological activity compared to other sulfonamides or oxazine derivatives.

Properties

Molecular Formula

C11H13N3O3S

Molecular Weight

267.31 g/mol

IUPAC Name

(NZ)-4-amino-N-(5-methyl-6H-oxazin-3-ylidene)benzenesulfonamide

InChI

InChI=1S/C11H13N3O3S/c1-8-6-11(13-17-7-8)14-18(15,16)10-4-2-9(12)3-5-10/h2-6H,7,12H2,1H3,(H,13,14)

InChI Key

NIEUIHBLVTWRIS-UHFFFAOYSA-N

Isomeric SMILES

CC1=C/C(=N/S(=O)(=O)C2=CC=C(C=C2)N)/NOC1

Canonical SMILES

CC1=CC(=NS(=O)(=O)C2=CC=C(C=C2)N)NOC1

Origin of Product

United States

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